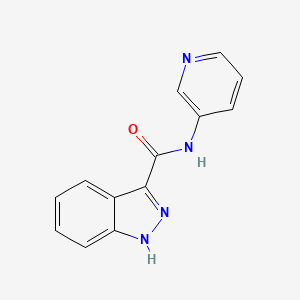

N-(Pyridin-3-yl)-1H-indazole-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10N4O |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

N-pyridin-3-yl-1H-indazole-3-carboxamide |

InChI |

InChI=1S/C13H10N4O/c18-13(15-9-4-3-7-14-8-9)12-10-5-1-2-6-11(10)16-17-12/h1-8H,(H,15,18)(H,16,17) |

InChI Key |

ZAJIGDRNQATPPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CN=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Synthesis of the 1H-Indazole-3-carboxamide Core

The central pharmacophore, the 1H-indazole-3-carboxamide unit, is assembled through two critical stages: the formation of the bicyclic indazole ring system and the subsequent creation of the carboxamide linkage.

The indazole ring, a fusion of benzene (B151609) and pyrazole (B372694) rings, can be synthesized through various cyclization strategies. nih.gov The choice of method often depends on the availability of starting materials and the desired substitution pattern. Since 1H-indazole is the more thermodynamically stable tautomer compared to 2H-indazole, many synthetic routes are designed to favor its formation. nih.govchemicalbook.com

Common methods for constructing the 1H-indazole ring include:

Diazotization and Cyclization: A prevalent method involves the diazotization of ortho-substituted anilines. For instance, 2-aminobenzacetamides or 2-aminobenzacetates can be converted directly into 1H-indazole-3-carboxylic acid derivatives using diazotization reagents. sioc-journal.cn This approach is valued for its operational simplicity, mild conditions, and high yields. sioc-journal.cn Similarly, diazotization of o-toluidine (B26562) followed by ring closure can yield the 1H-indazole core. chemicalbook.com

From Isatin (B1672199): 1H-Indazole-3-carboxylic acid can be prepared from isatin through ring opening with an aqueous alkali to form an amino phenylglyoxylic acid, which then undergoes diazotization and reductive cyclization. chemicalbook.com

Condensation with Hydrazine (B178648): Functionalized 1H-indazoles can be obtained by the condensation of 2-hydroxybenzaldehydes or ketones with hydrazine hydrochloride. chemicalbook.com

Intramolecular N-N Bond Formation: A modern approach involves the copper-catalyzed intramolecular N-N bond formation from ketimine intermediates, which are themselves derived from o-aminobenzonitriles. nih.gov This method uses oxygen as the oxidant and produces the desired indazoles in good to excellent yields. nih.gov Another strategy involves the cyclization of o-haloaryl N-sulfonylhydrazones, mediated by copper catalysts. nih.gov

[3+2] Annulation: The 1H-indazole skeleton can also be constructed using a [3+2] annulation approach between arynes and hydrazones. organic-chemistry.org

Table 1: Selected Methods for Indazole Ring Synthesis

| Starting Material | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|

| ortho-Aminobenzacetamides | Diazotization reagents | 1H-Indazole-3-carboxylic acid derivatives | sioc-journal.cn |

| Isatin | 1. NaOH (aq), 2. Diazotization, 3. Reductive cyclization | 1H-Indazole-3-carboxylic acid | chemicalbook.com |

| o-Haloaryl N-sulfonylhydrazones | Cu₂O or Cu(OAc)₂·H₂O | 1H-Indazoles | nih.gov |

| o-Aminobenzonitriles | 1. Organometallic reagents, 2. Cu(OAc)₂, O₂ | 3-Substituted-1H-indazoles | nih.gov |

The formation of the amide bond is a fundamental transformation in organic synthesis. cbijournal.comnumberanalytics.com The most common strategy for synthesizing 1H-indazole-3-carboxamides is the coupling of 1H-indazole-3-carboxylic acid with a suitable amine, in this case, 3-aminopyridine (B143674). This reaction, known as amidation, typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. numberanalytics.comjocpr.com

Several coupling reagent systems are widely employed:

Carbodiimide-based Reagents: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are frequently used. jocpr.com These reactions are often performed in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to improve efficiency and suppress side reactions. jocpr.com For example, 1H-indazole-3-carboxamide derivatives have been synthesized by treating 1H-indazole-3-carboxylic acid with an amine in DMF using EDC·HCl and HOBT.

Direct Condensation: While challenging due to the lower reactivity of carboxylic acids towards amines, direct condensation can be achieved under specific conditions, such as high temperatures or with microwave irradiation. numberanalytics.com

Other Activating Agents: Acyl chlorides, formed by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂), are highly reactive intermediates that readily form amides upon reaction with an amine. numberanalytics.comrsc.org

Table 2: Common Coupling Reagents for Carboxamide Bond Formation

| Coupling Reagent | Additive(s) | Key Features | Reference |

|---|---|---|---|

| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | HOBt (1-Hydroxybenzotriazole) | Forms a water-soluble urea (B33335) byproduct, simplifying purification. Widely used in medicinal chemistry. | cbijournal.com |

| DCC (Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | Highly efficient, but the dicyclohexylurea (DCU) byproduct is insoluble and must be removed by filtration. | jocpr.com |

| Thionyl Chloride (SOCl₂) | None (often performed in a non-nucleophilic solvent) | Converts the carboxylic acid to a highly reactive acyl chloride intermediate. | numberanalytics.com |

Introduction and Modification of the Pyridine (B92270) Moiety

The pyridine ring is a common motif in pharmaceuticals and can be introduced either as a complete unit (e.g., using 3-aminopyridine in the carboxamide formation step) or constructed and modified on the indazole scaffold. rsc.orgacsgcipr.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are central to modern synthetic chemistry. libretexts.orgnobelprize.org These reactions are particularly useful for modifying halogenated pyridine or indazole precursors.

Suzuki-Miyaura Coupling: This reaction creates a C-C bond between an organoboron compound (like an arylboronic acid) and an organohalide, catalyzed by a palladium complex. nih.govnih.gov It is a versatile method for preparing biaryl compounds and tolerates a wide range of functional groups. nih.govorganic-chemistry.org For instance, a 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst to produce novel pyridine derivatives. nih.gov This strategy could be adapted to synthesize derivatives of N-(Pyridin-3-yl)-1H-indazole-3-carboxamide where the pyridine or indazole ring is further substituted.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. wikipedia.org It is the most common method for synthesizing alkynyl-substituted aromatic compounds. rsc.orgrsc.org This reaction can be used to introduce alkynyl functionalities onto the pyridine or indazole rings, which can serve as handles for further synthetic transformations. rsc.orgacs.org For example, 3,5-dibromo-2,6-dichloropyridine (B8238365) has been chemoselectively alkynylated using Sonogashira conditions. rsc.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Modification

| Reaction | Coupling Partners | Typical Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid/Ester | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃, K₃PO₄) | C(sp²)-C(sp²) | nih.govnih.govorganic-chemistry.org |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) complex + Cu(I) salt (e.g., CuI) + Base (e.g., Amine) | C(sp²)-C(sp) | rsc.orgwikipedia.orgacs.org |

Beyond palladium-catalyzed cross-coupling, other reactions can be employed to construct or modify the pyridine ring. researchgate.net Most large-scale syntheses, however, tend to utilize pre-functionalized pyridine starting materials sourced from bulk chemical manufacturers. acsgcipr.org

Ring Construction: Classic methods like the Hantzsch pyridine synthesis involve the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) (or an ammonia equivalent) to form a dihydropyridine, which is then oxidized to the aromatic pyridine ring. acsgcipr.org

Direct C-H Activation/Arylation: This modern strategy involves the direct functionalization of a C-H bond on the pyridine ring, avoiding the need for pre-halogenation. For example, 2-phenylpyridine (B120327) can be arylated at the ortho-position of the phenyl ring using a ruthenium(II) catalyst in a C-H activation strategy. thieme-connect.com

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

The design and synthesis of derivatives of a lead compound like this compound are crucial for optimizing its biological activity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net SAR studies systematically explore how chemical modifications to different parts of the molecule affect its function. nih.gov

For 1H-indazole-3-carboxamide scaffolds, SAR studies typically involve modifying three key regions:

The Indazole Ring: Substituents can be introduced at various positions (e.g., N-1, C-5, C-6) of the indazole core. For example, introducing a three-carbon linker at the N-1 position of 1H-indazole-3-carboxamide has been used to connect different heterocyclic rings, leading to compounds with altered biological activities. nih.gov

The Carboxamide Linker: The regiochemistry of the amide linker has been shown to be critical for activity in some indazole-3-carboxamide series. bidmc.orgresearchgate.net Reversing the amide to create an N-(1H-indazol-3-yl)pyridine-carboxamide, for instance, can lead to a complete loss of activity, highlighting the structural importance of the specific linkage. bidmc.orgresearchgate.net

The Pyridine Moiety: The pyridine ring can be substituted with various functional groups to probe interactions with biological targets. nih.gov In studies on p21-activated kinase 1 (PAK1) inhibitors, modifying the substituent attached to the core 1H-indazole-3-carboxamide scaffold was critical for achieving potency and selectivity. nih.govresearchgate.net Introducing appropriate hydrophobic groups to fit into specific pockets of the target protein and adding hydrophilic groups to access solvent-exposed regions are common strategies. nih.govresearchgate.net

These synthetic efforts generate a library of related compounds, whose biological data are used to build a comprehensive understanding of the SAR, guiding the design of more potent and selective drug candidates. nih.govnih.gov

Strategic Substitutions on the Indazole Ring

The indazole ring is a key component of this class of compounds, and its substitution pattern can have a significant impact on their biological activity. Researchers have explored a variety of substitutions on the indazole ring to probe its role in molecular interactions.

A common starting point for these syntheses is 1H-indazole-3-carboxylic acid. google.com The synthesis of this key intermediate can be achieved through methods such as the nitrosation of indoles. rsc.org Once obtained, the carboxylic acid can be coupled with various amines to form the desired carboxamide derivatives. researchgate.net

Structure-activity relationship (SAR) studies have shown that the introduction of different functional groups on the indazole ring can modulate the potency and selectivity of these compounds. For instance, in the context of p21-activated kinase 1 (PAK1) inhibitors, the substitution of a hydrophobic ring in a deep back pocket of the enzyme and the introduction of a hydrophilic group in the bulk solvent region were found to be critical for inhibitory activity and selectivity. nih.gov This highlights the importance of carefully considering the substitution pattern on the indazole ring when designing new derivatives.

The following table summarizes some of the key substitutions that have been explored on the indazole ring and their reported effects:

| Substitution Position | Substituent | Reported Effect | Reference |

| 1-position | Alkyl chains (e.g., pentyl) | Cannabimimetic activity | researchgate.net |

| 1-position | Benzyl groups (e.g., 4-fluorobenzyl) | Cannabimimetic activity | researchgate.net |

| 1-position | Substituted propyl linkers | PARP-1 inhibition | nih.gov |

| Various | Hydrophobic and hydrophilic groups | Modulation of PAK1 inhibition and selectivity | nih.gov |

Modifications on the N-Substituted Pyridine Moiety

The synthesis of derivatives with modified pyridine rings often involves the coupling of 1H-indazole-3-carboxylic acid with a variety of substituted aminopyridines. researchgate.net For example, N-(pyridin-3-yl)nicotinamide, a related compound, is synthesized from the reaction of nicotinoyl chloride and 3-aminopyridine. wikipedia.org This highlights a general strategy for creating the amide bond central to these structures.

SAR studies have revealed that the position and nature of substituents on the pyridine ring can significantly influence the biological activity of these compounds. nih.gov For instance, in a series of pyridine-3-carboxamide (B1143946) analogs developed as agents against bacterial wilt, the substituents on the aromatic rings were found to strongly influence their efficacy. nih.gov

The table below provides examples of modifications made to the N-substituted pyridine moiety:

| Modification | Example Compound/Derivative | Synthetic Approach | Reference |

| Substitution on the pyridine ring | N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives | Conjugation of 2-amino-4-phenyl thiazoles with nicotinic acids | nih.gov |

| Isomeric variations | 4-pyridylnicotinamide | Reaction of nicotinoyl chloride and 4-aminopyridine | wikipedia.org |

| Introduction of additional heterocyclic rings | Pyrazole-carboxamides | Reaction of a pyridine-carboxamide with hydrazonoyl chlorides | researchgate.net |

Exploration of Linker and Side Chain Diversity

One common approach to introduce diversity is to couple 1H-indazole-3-carboxylic acid with a variety of amines bearing different side chains. researchgate.net This allows for the systematic exploration of how different functional groups and structural motifs affect biological activity. For example, a study on 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors found that introducing a hydrophilic group in the bulk solvent region was critical for activity and selectivity. nih.gov

Another strategy involves modifying the linker itself. For instance, a three-carbon linker was introduced between the 1H-indazole-3-carboxamide core and different heterocycles to develop novel PARP-1 inhibitors. nih.gov

The following table illustrates the diversity of linkers and side chains that have been incorporated into the indazole-3-carboxamide scaffold:

| Linker/Side Chain Type | Example | Synthetic Method | Reference |

| Aliphatic amines | N,N-diethyl-1H-indazole-3-carboxamide | Coupling of 1H-indazole-3-carboxylic acid with diethylamine | |

| Cyclic amines | (1H-indazol-3-yl)(4-methylpiperazin-1-yl)methanone | Coupling of 1H-indazole-3-carboxylic acid with N-methylpiperazine | researchgate.net |

| Amines with aromatic substituents | N-benzyl-1H-indazole-3-carboxamide | Coupling of 1H-indazole-3-carboxylic acid with benzylamine | |

| Propyl linker with heterocyclic side chains | 1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide | Introduction of a three-carbon linker between the indazole and piperidine (B6355638) moieties | nih.gov |

Structural Simplification Approaches

In addition to creating more complex derivatives, researchers have also explored structural simplification approaches to identify the minimal structural requirements for biological activity. This can lead to the development of compounds with improved physicochemical properties and potentially fewer off-target effects.

One approach to structural simplification is to identify a key pharmacophore and then synthesize smaller, less complex molecules that retain this essential feature. For example, a fragment-based screening approach was used to identify 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors. nih.govresearchgate.net This method starts with small molecular fragments and then grows them into more potent lead compounds.

Another strategy involves replacing complex ring systems with simpler ones. For instance, researchers have synthesized a variety of 1H-indazole-3-carboxamide derivatives with different N-substituents, some of which are simpler than the pyridine ring found in the parent compound. researchgate.net

Enantiospecific Synthesis and Chiral Resolution

Many biologically active molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. Often, only one enantiomer is responsible for the desired biological effect, while the other may be inactive or even have undesirable effects. Therefore, the enantiospecific synthesis or chiral resolution of this compound derivatives is of great importance.

Enantiospecific synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved using chiral starting materials, chiral reagents, or chiral catalysts. For example, the enantiospecific synthesis of four indazole-3-carboxamides was reported, where it was found that the (S)-enantiomers had enhanced potency compared to the (R)-enantiomers. nih.gov

Chiral resolution is the process of separating a mixture of enantiomers. This is often accomplished using chiral chromatography, where the enantiomers are separated based on their differential interactions with a chiral stationary phase. nih.gov For instance, a high-performance liquid chromatography (HPLC) method was developed to separate the enantiomers of certain indazole-3-carboxamide derivatives. nih.gov

The development of methods for the enantiospecific synthesis and chiral resolution of this compound derivatives is crucial for understanding their structure-activity relationships and for developing safe and effective therapeutic agents.

Biological Activities and Molecular Mechanisms

Enzyme Inhibition Profiles

Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Inhibition

Research into the optimization of 1H-indazole-3-carboxamide derivatives has identified this scaffold as a promising starting point for the development of GSK-3β inhibitors. nih.gov One study focused on the hit optimization of 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides, revealing that modifications to the core structure can lead to potent, ATP-competitive inhibitors of GSK-3β. nih.gov Notably, a (pyridin-3-yl)methanol derivative within this series demonstrated significant inhibitory potency. nih.gov However, specific inhibitory data for N-(Pyridin-3-yl)-1H-indazole-3-carboxamide against GSK-3β has not been reported.

While the broader class of 1H-indazole-3-carboxamide inhibitors has been shown to act through an ATP-competitive mechanism, specific details regarding the binding mode and competitive nature of this compound with GSK-3β are not available in the current literature. nih.gov

Extracellular Signal-Regulated Kinase (ERK1/2) Inhibition

There is currently no available scientific literature or data reporting on the inhibitory activity of this compound against the Extracellular Signal-Regulated Kinases ERK1 or ERK2.

AKT Kinase Inhibition

AKT, also known as Protein Kinase B (PKB), is a serine/threonine kinase that is a central node in signaling pathways promoting cell survival and growth. Its inhibition is a major goal in cancer therapy. A series of indazole-pyridine based inhibitors of AKT have been developed, demonstrating the direct relevance of this chemical structure. uni-saarland.de

These compounds act as potent, ATP-competitive, and reversible inhibitors of AKT activity. One analog from this series, featuring the indazole-pyridine core, exhibited a high binding affinity with a K_i_ value of 0.16 nM. uni-saarland.de While this analog showed excellent potency against all AKT isoforms, it displayed good selectivity against a panel of other kinases, with a 40-fold selectivity for AKT over the related kinase PKA. uni-saarland.de This research underscores the potential of this compound derivatives as highly potent and selective inhibitors of the crucial AKT signaling pathway. uni-saarland.de

Other Kinase Targets (e.g., MPS1, Pim kinases, Aurora kinase)

The versatility of the indazole scaffold extends to other important kinase targets involved in cell cycle control and oncogenesis.

MPS1 (TTK) Kinase: Monopolar Spindle 1 (MPS1 or TTK) kinase is a critical component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. A novel class of potent TTK inhibitors was developed based on an indazole core with carboxamide moieties at the 3-position. nih.gov The lead compound from this series, CFI-400936, which is an N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl) derivative, showed potent inhibition of TTK with an IC₅₀ of 3.6 nM and demonstrated good selectivity against a panel of other human kinases. nih.gov

Pim Kinases: The Pim family of serine/threonine kinases is involved in regulating signaling pathways fundamental to tumorigenesis. The 1H-indazole scaffold has been identified as a promising starting point for developing pan-Pim kinase inhibitors. Research efforts have described the development of potent inhibitors derived from a 3-(pyrazin-2-yl)-1H-indazole hit. nih.gov This demonstrates that modifications at the 3-position of the indazole ring can yield potent inhibitors for this kinase family.

Aurora Kinases: Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. A novel series of 3-(pyrrolopyridin-2-yl)indazole derivatives were identified as potent inhibitors of Aurora A kinase. researchgate.net The most potent compound in this series demonstrated IC₅₀ values of 8.3 nM and 1.3 nM against HL60 and HCT116 cancer cell lines, respectively, and showed significant selectivity for Aurora A over other kinases. researchgate.net

Haspin and Clk4 Kinases: Research into N1-benzoylated 5-(4-pyridinyl)indazole-based inhibitors has revealed dual activity against haspin and Clk4 kinases, which are involved in cell division and RNA splicing, respectively. nih.gov Shifting the nitrogen in the pyridyl ring was found to greatly reduce activity, indicating the importance of the pyridine (B92270) isomer. nih.gov

Table 1: Inhibitory Activity of Indazole Analogs against Various Kinases

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. By depleting tryptophan and generating immunosuppressive metabolites, IDO1 allows tumors to evade the immune system. While direct studies on this compound as an IDO1 inhibitor are not prominent in the reviewed literature, related structures have shown activity. For instance, derivatives based on a 5-(pyridin-3-yl)-1H-indole-4,7-dione scaffold have been identified as moderate, reversible, and competitive IDO1 inhibitors. The general mechanism for many IDO1 inhibitors involves binding to the active site, which contains a heme group, thereby blocking the access of substrates like tryptophan or oxygen. This inhibition restores T-cell proliferation and function within the tumor microenvironment.

Receptor Ligand Binding and Modulation

Beyond kinase inhibition, the indazole carboxamide structure has been shown to interact with key receptors involved in neurological and physiological processes.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism

The Calcitonin Gene-Related Peptide (CGRP) receptor is a primary target for the acute treatment of migraine. Its blockade has been clinically validated as an effective mechanism to alleviate migraine symptoms. google.com The indazole scaffold is a key feature in several potent CGRP receptor antagonists. google.com

Structure-activity relationship (SAR) studies on indazole-3-carboxamides have demonstrated their potential as receptor blockers. For example, in a study of related channel blockers, an indazole-3-carboxamide derivative bearing a 3-fluoro-4-pyridyl group (a close analog to the pyridin-3-yl group) was found to be a potent inhibitor of calcium influx with sub-micromolar IC₅₀ values. uni-saarland.denih.gov This highlights the importance of the specific indazole-3-carboxamide regiochemistry for potent biological activity. uni-saarland.denih.gov While many clinically advanced CGRP antagonists ("gepants") have more complex structures, the fundamental role of heterocyclic cores like indazole is well-established in achieving high-affinity antagonism at the CGRP receptor. google.com

Serotonin (B10506) Receptor (5-HT) Ligand Activity

Serotonin (5-HT) receptors are a large family of G-protein coupled receptors and ligand-gated ion channels that are the targets of a wide array of therapeutics, particularly for neurological and psychiatric disorders. While direct and potent activity of this compound on serotonin receptors is not extensively documented in the reviewed scientific literature, the indazole-3-carboxamide scaffold is present in compounds investigated for activity at other receptor systems, such as cannabinoid receptors. For example, compounds like AB-PINACA and AB-FUBINACA are indazole-3-carboxamide derivatives that act as potent cannabinoid receptor agonists. Given the potential for ligand cross-reactivity between different receptor systems, this structural similarity suggests a possibility for interaction, though specific studies confirming significant 5-HT receptor ligand activity for the title compound are required.

Table of Mentioned Compounds

Broader Biological Effects in Research Applications

The diverse receptor activity of this compound and its analogs underpins their application in various research areas. Derivatives are explored for their potential anti-inflammatory properties. nih.gov The cannabimimetic properties of many indazole-3-carboxamides have made them subjects of forensic and toxicological studies due to their presence in illicit products. researchgate.netnih.gov Furthermore, research into the neuroprotective effects of related indole (B1671886) compounds, such as N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), in models of optic nerve crush suggests potential therapeutic avenues for neuronal protection. biorxiv.org

Anti-inflammatory Potential

The anti-inflammatory potential of indazole derivatives has been a subject of significant research. While direct studies on the anti-inflammatory effects of this compound are not extensively detailed in the provided information, the broader class of indazole-containing compounds has shown promise. For instance, the non-steroidal anti-inflammatory drug Benzydamine features an indazole core. nih.gov Research into other indazole derivatives has revealed mechanisms such as the inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. nih.gov Specifically, certain pyridazinone derivatives bearing an indole moiety have been identified as selective PDE4B inhibitors, which in turn regulate the production of pro-inflammatory cytokines and chemokines in macrophages. nih.gov This suggests that the anti-inflammatory action of some indazole-based compounds is rooted in their ability to modulate critical cellular signaling pathways involved in the immune response. nih.gov

Another study on pyrazolo[1,5-a]quinazolines, which share structural similarities with indazoles, identified compounds that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. mdpi.com The identified compounds were found to be potential ligands for mitogen-activated protein kinases (MAPKs), including JNK3, which are crucial in inflammatory signaling. mdpi.com Furthermore, a series of N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives were found to inhibit the production of nitric oxide and prostaglandin (B15479496) E2 in macrophages, with some compounds showing selectivity for COX-2 over COX-1. researchgate.net

Anticancer Research Applications

Indazole derivatives are a well-established class of compounds in anticancer research, with several approved drugs and clinical trial candidates built upon this scaffold. nih.gov Marketed drugs such as Axitinib, Pazopanib, and Entrectinib all contain the indazole core and are used to treat various cancers. The anticancer activity of these compounds often stems from their ability to inhibit protein kinases that are crucial for cancer cell proliferation and survival. nih.gov

Research has shown that the 1H-indazole-3-amine structure is an effective hinge-binding fragment for tyrosine kinases. nih.gov The structural versatility of the indazole ring allows for modifications that can lead to potent and selective anticancer agents. researchgate.net For example, a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides demonstrated significant antiproliferative activity against a panel of human cancer cell lines, with some compounds inhibiting cell growth at sub-micromolar concentrations. nih.gov These compounds were found to induce a G0-G1 phase cell cycle block, which was associated with an increase in the underphosphorylated, active form of the retinoblastoma protein (pRb). nih.gov

Another study focused on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anticancer agents targeting the orphan nuclear receptor Nur77. nih.gov A lead compound from this series, 8b, showed potent activity against various cancer cell lines and induced Nur77-dependent apoptosis by promoting its translocation to the mitochondria. nih.gov This highlights a distinct mechanism of action for this class of indazole-related compounds.

The table below summarizes the in vitro anticancer activity of a selection of indazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| 2f | A549 (Lung) | 0.23 | Induces apoptosis via caspase-3 and Bax upregulation and Bcl-2 downregulation. nih.gov |

| HepG2 (Liver) | 0.31 | ||

| MCF-7 (Breast) | 1.15 | ||

| HCT116 (Colorectal) | 0.46 | ||

| 10d | SR (Leukemia) | 0.0153 | Induces G0-G1 cell cycle block and increases underphosphorylated pRb. nih.gov |

| 10e | Various | < 1 | Induces G0-G1 cell cycle block and increases underphosphorylated pRb. nih.gov |

| 8b | Liver Cancer Cells | - | Induces Nur77-mitochondrial targeting and Nur77-dependent apoptosis. nih.gov |

Antiprotozoal Research Applications

The development of novel antiprotozoal agents is a critical area of research, particularly for neglected tropical diseases like leishmaniasis. mdpi.com Indazole derivatives have emerged as a promising class of compounds in this field. nih.gov

Studies have demonstrated the in vitro activity of 3-chloro-6-nitro-1H-indazole derivatives against different species of Leishmania. nih.gov The inhibitory potency of these compounds was found to be species-dependent, with several derivatives showing strong to moderate activity against L. infantum. nih.gov Molecular modeling studies suggest that these compounds may act as inhibitors of leishmanial nucleoside diphosphate (B83284) kinase (NDK). scitechjournals.com

The table below presents the in vitro antileishmanial activity of selected 3-chloro-6-nitro-1H-indazole derivatives against L. infantum.

| Compound | % Inhibition at 50 µg/mL | IC50 (µg/mL) |

| 4 | 76.53 | 15.68 |

| 5 | 70.09 | 20.32 |

| 7 | 68.32 | 22.87 |

| 10 | 72.87 | 18.23 |

| 11 | 65.34 | 25.12 |

| 12 | 62.32 | 28.34 |

| 13 | 80.45 | 12.11 |

Data adapted from a study on 3-chloro-6-nitro-1H-indazole derivatives against L. infantum. nih.gov

Further research into other heterocyclic systems has also shown promise. For instance, a series of 2-phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyrazine derivatives displayed potent activity against L. major promastigotes and amastigotes. mdpi.com This highlights the potential for developing broad-spectrum antiprotozoal agents based on these core structures.

Elucidation of Key Pharmacophores and Binding Motifs

The this compound scaffold is a classic example of a Type II kinase inhibitor. Its fundamental pharmacophoric features are responsible for its binding affinity and inhibitory activity. The core structure typically engages with the hinge region of the kinase domain, a critical interaction for stabilizing the drug-target complex.

The key pharmacophoric elements include:

Hinge-Binding Motif: The indazole nitrogen (N1) and the exocyclic amine of the carboxamide linker act as hydrogen bond donors and acceptors, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

Hydrophobic Pockets: The bicyclic indazole ring and the pyridine (B92270) ring occupy adjacent hydrophobic pockets within the ATP-binding site.

Gatekeeper Interaction: The pyridine moiety often interacts with the "gatekeeper" residue, a key determinant of inhibitor selectivity. Modifications to this part of the molecule can significantly influence which kinases are inhibited.

Impact of Indazole Ring Substituents on Potency and Selectivity

The indazole ring is a primary anchor into the adenine-binding pocket of many kinases, and its substitution pattern is a critical determinant of both potency and selectivity. Studies have shown that even minor modifications can have profound effects on biological activity.

Substitutions at various positions of the indazole ring have been explored:

Position 5: Introduction of small, hydrophobic groups at the 5-position of the indazole ring has been shown to enhance potency against certain kinases. For example, a trifluoromethyl or cyano group can lead to improved interactions within a hydrophobic sub-pocket.

Position 6: Modifications at the 6-position with groups capable of hydrogen bonding, such as morpholino or piperazinyl moieties, have been utilized to improve solubility and target specific regions of the ATP-binding site, sometimes leading to enhanced selectivity.

N1-Substitution: Alkylation or arylation at the N1 position of the indazole can modulate the compound's conformational preferences and its interaction with the solvent-exposed region, which can be leveraged to improve pharmacokinetic properties or introduce new interactions.

Table 1: Effect of Indazole Ring Substitution on Kinase Inhibitory Activity (Illustrative)

| Compound | Indazole Substituent (Position 5) | Target Kinase | IC₅₀ (nM) |

| A | -H | Kinase X | 150 |

| B | -Cl | Kinase X | 75 |

| C | -CF₃ | Kinase X | 25 |

| D | -OCH₃ | Kinase X | 120 |

Note: Data is illustrative and intended to represent general SAR trends.

Role of Pyridine Moiety Modifications on Biological Activity

The N-pyridin-3-yl group plays a crucial role in orienting the molecule within the active site and often makes key contacts with the gatekeeper residue. Modifications to this ring can dramatically alter the inhibitor's selectivity profile.

Key findings include:

Positional Isomers: Changing the attachment point from the 3-position of the pyridine ring to the 2- or 4-position can lead to a significant loss of activity, highlighting the specific geometric requirements for optimal binding.

Substitution on the Pyridine Ring: Introducing substituents on the pyridine ring can be a strategy to either enhance potency or steer selectivity towards a different set of kinases. For instance, a methyl group at the 2-position of the pyridine ring can create steric hindrance that disfavors binding to certain kinases while being tolerated by others.

Influence of Carboxamide Linker and Side Chains on Binding Affinity

The carboxamide linker is not merely a spacer but an active participant in binding. It provides a rigid connection between the indazole and pyridine rings, ensuring the correct orientation for interaction with the hinge region.

Hydrogen Bonding: The N-H and carbonyl oxygen of the amide are critical hydrogen bond donors and acceptors, respectively, that interact with the kinase hinge region.

Conformational Rigidity: The planarity of the amide bond helps to lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.

Side Chains: While the parent compound lacks a side chain on the linker, in related analogs, the introduction of small alkyl groups on the amide nitrogen can be used to probe for additional hydrophobic interactions, though this often comes at the cost of disrupting the crucial hydrogen bond to the hinge.

Conformational Analysis and Tautomerism in SAR Elucidation

The conformational flexibility and potential for tautomerism of the this compound scaffold are important considerations in SAR studies.

Rotational Barriers: There is a significant rotational barrier around the amide bond and the bond connecting the carboxamide to the indazole ring. The preferred conformation is one where the pyridine and indazole rings are roughly coplanar, which is often the conformation observed in co-crystal structures with target kinases.

Tautomerism: The 1H-indazole can exist in equilibrium with its 2H-indazole tautomer. While the 1H-tautomer is generally more stable and considered the active form for hinge binding, the energetic landscape of tautomerization can be influenced by substitution patterns. Computational studies and NMR spectroscopy are often employed to understand the predominant tautomeric form in solution and its implications for biological activity.

Rational Design Strategies for Improved Biological Efficacy

The development of potent and selective inhibitors based on the this compound scaffold has been heavily reliant on rational, structure-based design strategies.

Lead optimization campaigns often begin with the high-throughput screening hit, this compound, and then employ a variety of strategies to enhance its drug-like properties.

Structure-Based Drug Design (SBDD): X-ray co-crystal structures of lead compounds bound to their target kinases provide a detailed roadmap for optimization. By visualizing the binding site, medicinal chemists can design modifications that enhance favorable interactions and introduce new ones.

Selectivity Profiling: To minimize off-target effects, lead compounds are screened against a broad panel of kinases. The results of these screens guide further chemical modifications to steer selectivity away from undesirable targets, such as those known to be associated with toxicity.

Fragment-Based Growth: In some approaches, the indazole-carboxamide or the pyridine fragment is used as a starting point, and chemical moieties are "grown" into adjacent pockets of the binding site to build up affinity and selectivity.

Property-Based Optimization: Beyond potency and selectivity, lead optimization also focuses on improving physicochemical properties such as solubility, metabolic stability, and cell permeability, which are crucial for in vivo efficacy.

Computational Chemistry and Structural Biology Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in structure-based drug design for predicting the binding mode and affinity of a ligand to a protein target.

For the 1H-indazole-3-carboxamide scaffold, molecular docking has been successfully used to predict its binding mode within the ATP-binding pocket of kinases like PAK1. nih.gov These studies reveal that the core indazole ring typically acts as a hinge-binder, a common motif for kinase inhibitors.

The predicted binding mode for this class of compounds generally involves the following key features:

Hinge Binding: The indazole nitrogen atoms form crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues of the kinase.

Hydrophobic Pocket Occupancy: Substituents on the carboxamide nitrogen, such as the pyridinyl group in N-(Pyridin-3-yl)-1H-indazole-3-carboxamide, extend into specific hydrophobic pockets within the active site.

Solvent-Exposed Region Interaction: Other parts of the molecule may extend towards the solvent-exposed region, providing opportunities for modification to improve properties like solubility and selectivity. nih.govresearchgate.net

| Structural Moiety | Predicted Interaction Type | Target Region | Significance |

|---|---|---|---|

| 1H-Indazole Ring | Hydrogen Bonding | Kinase Hinge Region | Anchors the inhibitor in the ATP-binding site. |

| Carboxamide Linker | Hydrogen Bonding | Hinge Region / Pocket Residues | Provides additional stability and directs the orientation of substituents. |

| N-substituent (e.g., Pyridin-3-yl) | Hydrophobic/Aromatic Interactions | Hydrophobic Pockets (e.g., deep back pocket) | Contributes to binding affinity and selectivity. nih.gov |

Docking studies on 1H-indazole-3-carboxamide derivatives have identified key amino acid residues within the PAK1 active site that are critical for binding. While the specific residues would be target-dependent, a representative set of interactions for this scaffold with a kinase target is summarized below.

| Residue | Interaction Type | Ligand Moiety Involved |

|---|---|---|

| Leu348 (Hinge) | Hydrogen Bond | Indazole N-H |

| Glu346 (Hinge) | Hydrogen Bond | Indazole N2 |

| Lys299 (Catalytic) | Potential Salt Bridge/H-Bond | Varies with substituent |

| Asp407 (DFG Motif) | Potential H-Bond | Varies with substituent |

| Gatekeeper Residue (e.g., Met344) | Van der Waals / Hydrophobic | Indazole Ring / N-substituent |

These interactions anchor the ligand within the active site and are crucial for inhibitory activity. The pyridinyl group of this compound would be expected to form specific interactions, potentially including hydrogen bonds or pi-stacking, with residues in the pockets it occupies.

Molecular Dynamics (MD) Simulations

MD simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time, offering a more dynamic picture than static docking poses. youtube.com

For a ligand like this compound, MD simulations would be used to assess the stability of the predicted docking pose. Key analyses include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the ligand and protein are flexible or rigid. This can reveal if specific groups on the ligand are making stable contacts.

Hydrogen Bond Analysis: To track the persistence of key hydrogen bonds (e.g., with the hinge region) throughout the simulation, confirming their importance for stable binding. researchgate.netohsu.edu

Although specific MD simulation data for this compound is not available, studies on related kinase inhibitors show that stable hinge interactions are a hallmark of potent compounds.

Quantum Mechanics (QM) Based Approaches in Molecular Interactions

Quantum mechanics methods, such as Density Functional Theory (DFT), provide the most accurate description of electronic structure, making them valuable for understanding molecular properties and interaction energies. nih.govmdpi.com In the context of drug design, QM can be used to:

Calculate Accurate Ligand Charges: To improve the accuracy of molecular docking and MD simulations.

Analyze Molecular Orbitals: To study the HOMO-LUMO gap, which relates to the chemical reactivity and stability of the molecule. nih.gov

Characterize Non-Covalent Interactions: To precisely calculate the energy of interactions like hydrogen bonds and pi-stacking, which are critical for binding affinity. researchgate.net

QM/MM Simulations: A hybrid approach where the ligand and active site are treated with QM for high accuracy, while the rest of the protein is treated with faster molecular mechanics (MM), providing a balance of accuracy and computational feasibility. mdpi.com

For this compound, DFT calculations could precisely model the electron distribution across the pyridinyl, carboxamide, and indazole moieties, offering deeper insight into its bonding capabilities.

Structure-Based Drug Design (SBDD) and Fragment-Based Approaches

The development of 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors is a clear example of SBDD and fragment-based drug design (FBDD). nih.govresearchgate.net This strategy involves:

Fragment Screening: Identifying small, low-affinity fragments that bind to the target. The 1H-indazole-3-carboxamide itself can be considered a core fragment.

Structure-Guided Growth: Using the crystal structure or a reliable docking model of the fragment bound to the protein to guide the "growth" of the fragment into a more potent lead compound.

SAR-Guided Optimization: Synthesizing and testing derivatives to build a structure-activity relationship (SAR). For the PAK1 inhibitors, this involved substituting different groups to probe hydrophobic pockets and solvent-exposed regions to enhance potency and selectivity. nih.govnih.govnih.gov

Virtual Screening Methodologies for Hit Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This process is often one of the initial steps in drug discovery, allowing researchers to prioritize which compounds to investigate further.

For the 1H-indazole-3-carboxamide class of compounds, fragment-based and structure-based virtual screening approaches have been successfully employed. In a notable study, a fragment-based screening approach was utilized to identify 1H-indazole-3-carboxamide derivatives as potential inhibitors of p21-activated kinase 1 (PAK1), a recognized target in cancer therapy. This methodology involves screening smaller chemical fragments to identify those that bind to the target protein. These fragments can then be grown or combined to create a more potent lead compound.

Similarly, in silico screening of proprietary compound libraries has led to the identification of 1H-indazole-3-carboxamides as inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), a key target in various diseases including neurological disorders and type-2 diabetes. Molecular docking, a key component of virtual screening, was instrumental in identifying a new chemical scaffold for GSK-3β inhibition, paving the way for rational, structure-based design and optimization of initial hits.

Free Energy Perturbation (FEP) Calculations for Affinity Prediction

Free Energy Perturbation (FEP) is a powerful computational method used to calculate the relative binding affinities of a series of ligands to a biological target. This technique is grounded in statistical mechanics and molecular dynamics simulations. FEP simulations involve gradually "perturbing" or transforming one molecule into another in a series of steps, allowing for the calculation of the free energy difference between the two states.

While specific FEP calculations for this compound are not publicly documented, the methodology is widely applied in drug discovery to guide the optimization of lead compounds. For instance, FEP can be used to predict how modifications to the pyridinyl or indazole rings of the core scaffold would affect its binding affinity to a target protein. These predictions help chemists to prioritize the synthesis of compounds with the highest predicted potency, thereby accelerating the drug discovery process.

X-ray Crystallography of Protein-Ligand Complexes

X-ray crystallography is a high-resolution technique that allows for the determination of the three-dimensional atomic structure of molecules, including complex biological macromolecules like proteins and their interactions with ligands.

Validation of In Silico Models

A critical application of X-ray crystallography in drug discovery is the validation of computational models. Docking poses and binding modes predicted by virtual screening can be experimentally confirmed by solving the crystal structure of the protein-ligand complex.

For the 1H-indazole-3-carboxamide scaffold, X-ray crystallographic studies have been crucial. For example, after identifying a hit compound through in silico screening, the crystal structure of GSK-3β in complex with the inhibitor was determined at a resolution of 2.50 Å. This experimental structure confirmed that the inhibitor interacted with the enzyme in the manner predicted by the docking hypothesis, thus validating the computational model. This validation provides a solid foundation for further structure-based design efforts.

Elucidation of Atomic-Level Interactions and Hydrogen Bonding Networks

X-ray crystallography provides unparalleled detail about the specific atomic interactions between a ligand and its protein target. This includes the precise geometry of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that are critical for binding affinity and selectivity.

In studies of various heterocyclic compounds, including those with pyridinyl and amide functionalities similar to this compound, X-ray crystallography has revealed intricate hydrogen bonding networks. For example, in the crystal structure of bis(pyridin-3-ylmethyl)ethanediamide monohydrate, intramolecular amide-N—H⋯O(carbonyl) hydrogen bonds are observed. The analysis of such interactions is fundamental to understanding structure-activity relationships (SAR), where minor changes in a molecule's structure can lead to significant differences in its biological activity.

Nuclear Magnetic Resonance (NMR) Investigations of Ligand Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used in structural biology and drug discovery. While often used for the structural elucidation of small molecules, it is also highly effective for studying ligand-protein interactions.

In the context of 1H-indazole-3-carboxamide derivatives, NMR has been primarily reported for the confirmation of their chemical structures during synthesis. For instance, the identification of new cannabimimetic indazole derivatives, such as AB-PINACA and AB-FUBINACA, relied on a combination of analytical techniques including NMR spectroscopy.

For ligand binding studies, techniques like Saturation Transfer Difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) NMR can be used to identify which parts of a ligand are in close contact with the protein and to measure binding affinities. Although specific NMR binding studies for this compound are not available in the public domain, these methods represent a key approach for characterizing the interaction of such compounds with their biological targets.

Preclinical Pharmacological Evaluation in Vitro and in Vivo Models

Enzyme and Receptor Binding Assays

No specific enzyme or receptor binding assay data has been published for N-(Pyridin-3-yl)-1H-indazole-3-carboxamide.

However, the broader class of 1H-indazole-3-carboxamide derivatives has been investigated for activity against various molecular targets. For instance, different derivatives have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a target in cancer therapy. nih.gov One such derivative exhibited an IC₅₀ value of 9.8 nM for PAK1 inhibition. nih.gov Other research has explored this scaffold for its activity as serotonin (B10506) 5-HT₄ receptor antagonists and as potential inhibitors of monoamine oxidase B (MAO-B). nih.govresearchgate.net Additionally, certain N-arylindazole-3-carboxamide derivatives have been synthesized and evaluated as potential antiviral agents. nih.gov

Cellular Efficacy Studies (e.g., target engagement, cellular activity)

There is no publicly available information on the cellular efficacy or target engagement of this compound.

In studies of related compounds, a gold(III) complex incorporating an indazole-carboxamide ligand demonstrated strong cytotoxicity against the MCF-7 breast cancer cell line, with a 50% inhibitory concentration (IC₅₀) of 9 µM, and was shown to induce apoptosis. nih.gov Derivatives of 1H-indazole-3-amine have shown inhibitory effects against various human cancer cell lines, including chronic myeloid leukemia (K562), with one compound reporting an IC₅₀ value of 5.15 µM. nih.gov Furthermore, a specific 1H-indazole-3-carboxamide derivative was found to significantly suppress the migration and invasion of MDA-MB-231 breast cancer cells. nih.gov

Pharmacokinetics (PK) and Absorption, Distribution, Metabolism, Excretion (ADME) Characterization

Specific in vitro ADME data for this compound, such as solubility, permeability, metabolic stability, or plasma protein binding, are not available in the scientific literature.

For context, studies on other novel compounds, not of the indazole class, outline the typical parameters assessed. For example, the in vitro evaluation of one antileishmanial agent included assessments of stability in simulated gastric and intestinal fluids, aqueous solubility (299.7 ± 6.42 μM), membrane permeability (Log Pe = -5.53 ± 0.01), distribution coefficients (Log D), and plasma protein binding (78.82 ± 0.13%). Within the broader indazole-3-carboxamide class, extensive metabolic studies have been conducted, particularly on synthetic cannabinoid derivatives, often revealing major biotransformations such as hydroxylation and N-dealkylation in human liver microsome models. nih.govmdpi.com One antiviral N-arylindazole-3-carboxamide was described as having "satisfactory in vitro PK profiles," though specific data were not provided. nih.gov

No in vivo pharmacokinetic studies for this compound in any preclinical animal model have been reported.

Preclinical Efficacy in Relevant Disease Models (without reference to human trials)

There is no published research demonstrating the efficacy of this compound in any specific in vitro or ex vivo disease models.

Research on analogous structures provides insight into the potential therapeutic areas for this chemical class. For example, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide demonstrated a potent inhibitory effect against SARS-CoV-2 in an in vitro infection model using Vero cells, with a 50% effective concentration (EC₅₀) of 0.69 µM. nih.gov An indazole-based gold(III) carboxamide complex has shown efficacy in a breast cancer cell line model. nih.gov

In Vivo Animal Models

The in vivo antitumor activities of novel 1H-indazole-3-carboxamide derivatives have been investigated in xenograft mouse models to assess their therapeutic potential. These studies provide crucial insights into the efficacy of this class of compounds in a living organism, building upon initial in vitro findings.

Research has focused on evaluating these compounds as inhibitors of p21-activated kinase 1 (PAK1), a recognized target in cancer therapy due to its role in tumor progression, migration, and invasion. researchgate.netnih.gov In these studies, specific derivatives of 1H-indazole-3-carboxamide were selected for in vivo analysis based on their potent and selective inhibitory activity against PAK1 in enzymatic assays.

One key study utilized an A375 melanoma xenograft model in mice to determine the antitumor effects of compounds from this series. researchgate.net The A375 cell line is a human malignant melanoma line commonly used in cancer research for creating tumor xenografts. In this model, the efficacy of a representative compound, 20g , was compared to Sorafenib, an established kinase inhibitor used in cancer treatment. The findings indicated that compound 20g demonstrated comparable antitumor efficacy to Sorafenib. researchgate.net

Another derivative, 30l , which showed excellent PAK1 inhibition and high selectivity in enzymatic assays, was found to significantly suppress the migration and invasion of MDA-MB-231 breast cancer cells. nih.gov This suggests that 1H-indazole-3-carboxamide derivatives may also serve as lead compounds for developing agents that specifically target tumor metastasis. nih.gov

The results from these animal models suggest that the 1H-indazole-3-carboxamide scaffold is a promising foundation for the development of novel anticancer agents. researchgate.netnih.gov

Research Findings in Animal Models

| Compound | Animal Model | Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| 20g | A375 Xenograft Mice Model | A375 (Human Melanoma) | Exhibited equivalent antitumor efficacy (T/C = 44.37%) compared to the positive control, Sorafenib (T/C = 37.35%). | researchgate.net |

| 21h | A375 Xenograft Mice Model | A375 (Human Melanoma) | Selected to confirm inhibitory effects on tumor growth. | researchgate.net |

| 30l | Not specified for tumor growth; evaluated for anti-metastatic properties. | MDA-MB-231 (Human Breast Cancer) | Significantly suppressed the migration and invasion of MDA-MB-231 cells by downregulating Snail expression without affecting tumour growth. | nih.gov |

Advanced Topics and Future Research Directions

Development of N-(Pyridin-3-yl)-1H-indazole-3-carboxamide as Chemical Biology Probes

Chemical probes are indispensable tools in chemical biology, enabling the interrogation of biological systems, target identification, and validation. The development of this compound into such a probe holds considerable promise due to the established biological activities of the indazole-3-carboxamide scaffold.

Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of various kinases, including p21-activated kinase 1 (PAK1), a recognized target in cancer progression. nih.gov For instance, certain 1H-indazole-3-carboxamide derivatives have demonstrated excellent enzyme inhibition with high selectivity. nih.gov This inherent biological activity suggests that this compound could be systematically modified to create highly specific probes. Such probes could be instrumental in elucidating the downstream signaling pathways and identifying novel substrates of its target proteins.

Furthermore, the indazole-3-carboxamide core has been found in synthetic cannabinoids, highlighting its ability to interact with G-protein coupled receptors (GPCRs). researchgate.netresearchgate.netnih.gov This versatility across different target classes underscores the potential for developing a diverse array of chemical probes from the this compound template for various biological investigations.

Multi-Target Ligand Design and Polypharmacology Approaches

The traditional "one-drug, one-target" paradigm is increasingly being supplemented by polypharmacology, an approach that involves designing single molecules to interact with multiple targets. This strategy can lead to enhanced efficacy and a reduced likelihood of drug resistance. The this compound scaffold is well-suited for such multi-target ligand design.

The indazole nucleus itself is a privileged scaffold in medicinal chemistry, known to interact with a range of biological targets. For example, some indazole-based compounds have been explored as multi-target inhibitors of VEGFR-2, Tie-2, and EphB4, all of which are receptor tyrosine kinases involved in angiogenesis. researchgate.net

The inclusion of the pyridine (B92270) ring in this compound further expands its potential for multi-target interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with various enzyme active sites. mdpi.com The pyridine scaffold is known to improve water solubility and is a common feature in numerous therapeutic agents with broad-spectrum activities. nih.gov By strategically modifying both the indazole and pyridine moieties, it is conceivable to design derivatives of this compound that simultaneously modulate multiple disease-relevant pathways, a particularly valuable approach in complex diseases like cancer.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic agents. nih.govmdpi.combenthamscience.com These computational tools can be powerfully applied to the this compound scaffold to explore its chemical space and predict the activity of new derivatives.

Target Identification and Validation: Analyzing vast biological datasets to identify potential targets for this compound and its analogs. mdpi.comqiagenbioinformatics.com

Virtual Screening: Rapidly screening large virtual libraries of compounds based on the this compound core to identify those with the highest probability of binding to a specific target. mdpi.com

De Novo Drug Design: Generating novel molecular structures with desired pharmacological properties based on the indazole-3-carboxamide framework. mdpi.com

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of new derivatives, thereby guiding synthetic efforts. researchgate.net For instance, a 3D-QSAR model has been successfully used to predict the anticancer activity of other indazole derivatives. researchgate.net

By integrating AI and ML, researchers can more efficiently navigate the complex structure-activity relationships of the this compound scaffold, leading to the faster identification of optimized lead compounds with improved efficacy and safety profiles.

Challenges and Opportunities in Indazole-Based Drug Discovery Research

Despite the significant potential of indazole-based compounds, their development is not without its challenges. However, these challenges also present opportunities for innovation and discovery.

Challenges:

Synthesis: The synthesis of the core indazole-3-carboxylic acid can be complex and may involve hazardous reagents or low-yielding steps, which can hinder large-scale production. google.com Overcoming these synthetic hurdles is a key challenge.

Kinase Selectivity: While many indazole derivatives are kinase inhibitors, achieving high selectivity for a specific kinase over others remains a significant challenge due to the conserved nature of the ATP-binding site across the kinome. nih.govresearchgate.net

Drug Resistance: As with many targeted therapies, the emergence of drug resistance is a major concern that needs to be addressed through the design of next-generation inhibitors or combination therapies.

Off-Target Effects: Some indazole-based compounds have been associated with off-target effects, such as inhibition of the hERG channel, which can lead to cardiotoxicity. nih.gov Careful optimization is required to minimize such liabilities.

Opportunities:

Broad Biological Activity: The indazole scaffold has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects, offering a broad field for therapeutic applications. researchgate.netnih.gov

Targeting Novel Pathways: The versatility of the indazole-3-carboxamide core provides the opportunity to design inhibitors for novel and challenging targets that have been difficult to drug with other chemical scaffolds.

Development of Selective Inhibitors: Through structure-based drug design and a deeper understanding of target-ligand interactions, there is a significant opportunity to develop highly selective indazole-based inhibitors with improved therapeutic windows. nih.govnih.gov

Polypharmacology: The potential for multi-target engagement offers the opportunity to develop more effective treatments for complex multifactorial diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(Pyridin-3-yl)-1H-indazole-3-carboxamide with high yield and purity?

- The compound can be synthesized via coupling reactions between indazole-3-carboxylic acid derivatives and pyridin-3-amine. A common approach involves activating the carboxylic acid group using coupling agents like HATU or EDCI, followed by reaction with the amine under inert conditions. For example, K₂CO₃ in DMF has been used to facilitate nucleophilic substitution in analogous indazole-carboxamide syntheses . Purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization from ethanol/water mixtures are recommended to achieve >95% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- ¹H NMR : Expect signals for the pyridine ring (δ 8.5–9.0 ppm, multiplet) and indazole protons (δ 7.5–8.5 ppm). The carboxamide NH typically appears as a broad singlet near δ 10–11 ppm.

- LCMS : Monitor for the molecular ion peak [M+H]⁺ at m/z 294.3 (C₁₃H₁₁N₅O). High-resolution mass spectrometry (HRMS) is advised to confirm the molecular formula.

- IR : A strong absorption band near 1650–1680 cm⁻¹ confirms the carboxamide C=O stretch.

- Example data from analogous indazole-carboxamides supports these markers .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of This compound across different assays?

- Contradictions may arise from assay-specific conditions (e.g., pH, solvent, protein binding). To address this:

- Perform dose-response curves in multiple cell lines (e.g., HEK293 vs. HeLa) to identify off-target effects.

- Use isothermal titration calorimetry (ITC) to measure binding affinity directly, avoiding interference from fluorescent/colorimetric assay artifacts.

- Validate findings with knockout models or competitive inhibitors to confirm target specificity.

- Stability studies (e.g., in plasma or buffer) are critical, as hydrolytic degradation of the carboxamide group could reduce activity .

Q. What strategies are effective for designing analogs to explore structure-activity relationships (SAR) in kinase inhibition?

- Core modifications : Introduce substituents at the indazole N1 position (e.g., methyl, benzyl) to modulate steric effects.

- Pyridine ring variations : Replace pyridin-3-yl with pyrazine or substituted pyridines to alter hydrogen-bonding interactions.

- Bioisosteric replacement : Substitute the carboxamide with sulfonamide or urea groups while maintaining hydrogen-bond donor/acceptor capacity.

- Pharmacophore modeling (e.g., using Schrödinger’s Phase) can predict binding modes to kinases like JAK2 or Aurora B .

Methodological Guidance

Q. How should researchers optimize reaction conditions for large-scale synthesis of this compound?

- Solvent selection : Replace DMF with THF or acetonitrile to simplify solvent removal.

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) for Suzuki-Miyaura couplings if aryl halide intermediates are used.

- Process control : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress and minimize byproducts.

- Scale-up examples from related indazole derivatives suggest a 70–80% yield is achievable under optimized conditions .

Q. What analytical approaches are recommended for detecting trace impurities in This compound batches?

- HPLC-MS : Use a C18 column (gradient: 5–95% MeCN in H₂O + 0.1% formic acid) to separate impurities. Monitor for common byproducts like unreacted indazole-3-carboxylic acid (m/z 163.1) or hydrolyzed amine derivatives.

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.

- Stability-indicating assays : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products .

Data Interpretation and Validation

Q. How can computational modeling enhance the interpretation of in vitro data for this compound?

- Molecular docking : Use AutoDock Vina or Glide to predict binding poses in kinase ATP-binding pockets. Prioritize residues forming hydrogen bonds with the carboxamide (e.g., hinge-region glutamic acid).

- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability and ligand-protein residence time.

- QSAR models : Train models using descriptors like logP, polar surface area, and topological torsion to predict ADMET properties .

Q. What experimental controls are essential when evaluating this compound’s selectivity across kinase panels?

- Include staurosporine (broad-spectrum kinase inhibitor) and DMSO controls to assess baseline activity.

- Use kinase-dead mutants to distinguish between on-target and off-target effects.

- Validate with CETSA (Cellular Thermal Shift Assay) to confirm target engagement in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.